Dithionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

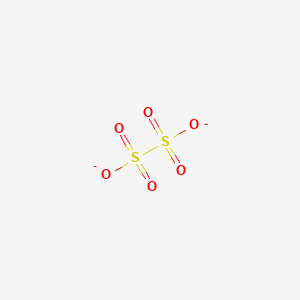

Dithionate(2-) is a sulfur oxoanion and a sulfur oxide. It is a conjugate base of a dithionate(1-).

科学的研究の応用

Analytical Chemistry and Environmental Monitoring

Dithionate ion has been highlighted for its significant role in analytical chemistry, especially in isotachophoresis, a technique used for the separation and analysis of ions. The ion's higher effective mobility compared to the chloride ion allows for the direct and simultaneous isotachophoretic determination of chloride and other anions, proving useful in the analysis of waste water and drinking water (Meissner, Eisenbeiss, & Jastorff, 1999). The unique physico-chemical properties of dithionate also make it a cornerstone in the study of atmospheric environmental chemistry, especially in the context of the iron(III)-catalyzed autoxidation of sulfur(IV)-oxides leading to the formation of dithionate (Brandt & Eldik, 1997).

Reaction Kinetics and Chemical Analysis

The kinetic behavior of dithionate ion has been extensively studied, particularly its disproportionation and reactions with oxidizing agents. Despite its inert nature at room temperature, dithionate ion participates in a range of redox reactions, often requiring elevated temperatures to observe significant reaction rates. Its reactions are unique in that they are zeroth-order with respect to the oxidizing agent, indicating a specific reaction mechanism involving disproportionation and subsequent oxidation of sulfur(IV) formed (Lente & Fábián, 2004).

Material Science and Dosimetry

In material science, dithionate compounds, particularly polycrystalline formates and dithionates, have shown promise as materials for electron paramagnetic resonance (EPR) dosimetry. These materials yield large amounts of stable radiation-induced radicals and display a linear dose response, making them potentially up to 10 times as sensitive as the commonly used L-alpha-alanine in dosimetry applications. Their rapid spin relaxation rates allow for high microwave power during EPR acquisition, improving the sensitivity of the measurement (Lund et al., 2005).

Chemical Separation and Metal Analysis

Dithionate has been used as a chelator in separation systems for the determination of trace metals in biological samples. It has shown to have a strong chelating ability, facilitating the separation of alkali and alkaline earth elements from trace metals without the interference of competing metals. This property of dithionate enhances its applicability in multi-element detection with better analytical performance compared to other chelators (Shu-yu, Zhifeng, & Huaming, 2002).

特性

CAS番号 |

14781-81-8 |

|---|---|

製品名 |

Dithionate |

分子式 |

O6S2-2 |

分子量 |

160.13 g/mol |

InChI |

InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

InChIキー |

RMGVZKRVHHSUIM-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)S(=O)(=O)[O-] |

正規SMILES |

[O-]S(=O)(=O)S(=O)(=O)[O-] |

その他のCAS番号 |

14781-81-8 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)

![Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1226724.png)

![N-(2-furanylmethyl)-2-[[5-[(2-methyl-1H-indol-3-yl)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1226726.png)

![2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid](/img/structure/B1226731.png)

![N-[[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1226733.png)

![(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B1226736.png)

![3-Amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226738.png)

![trans-4-[({2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1226740.png)